Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate

Lipophilicity Membrane permeability Prodrug design

Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate (CAS 258882-83-6) is a synthetic small molecule belonging to the dihydronaphthofuran class, characterized by a fused naphthalene–dihydrofuran bicyclic core bearing a methyl acetate substituent at the 1‑position. Its molecular formula is C₁₅H₁₄O₃ (MW 242.27 g/mol) with a computed XLogP3 of 2.8, zero hydrogen‑bond donors, three hydrogen‑bond acceptors, and a topological polar surface area of 35.5 Ų, placing it in favorable physicochemical space for membrane permeation.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
Cat. No. B12292799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCOC(=O)CC1COC2=C1C3=CC=CC=C3C=C2
InChIInChI=1S/C15H14O3/c1-17-14(16)8-11-9-18-13-7-6-10-4-2-3-5-12(10)15(11)13/h2-7,11H,8-9H2,1H3
InChIKeyLWSWQCOEEGLFNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate – Compound Identity, Physicochemical Profile, and Sourcing Snapshot


Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate (CAS 258882-83-6) is a synthetic small molecule belonging to the dihydronaphthofuran class, characterized by a fused naphthalene–dihydrofuran bicyclic core bearing a methyl acetate substituent at the 1‑position [1]. Its molecular formula is C₁₅H₁₄O₃ (MW 242.27 g/mol) with a computed XLogP3 of 2.8, zero hydrogen‑bond donors, three hydrogen‑bond acceptors, and a topological polar surface area of 35.5 Ų, placing it in favorable physicochemical space for membrane permeation [1]. The compound is commercially available from multiple research‑chemical suppliers at purities ≥98% and is primarily employed as a synthetic building block or intermediate in medicinal‑chemistry programs .

Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate – Why In‑Class Compounds Cannot Be Freely Interchanged


Within the dihydronaphtho[2,1‑b]furan acetic acid series, seemingly minor structural modifications—ester vs. free acid, substitution at the 1‑ vs. 7‑position—produce substantial changes in physicochemical properties, reactivity, and biological readout. The methyl ester lacks a hydrogen‑bond donor (HBD = 0 vs. 1 for the free acid), elevates lipophilicity (XLogP3 = 2.8 vs. a predicted lower value for the free acid), and alters metabolic susceptibility [1]. These differences directly impact membrane permeability, formulation tractability, and the ability to serve as a prodrug or a selective synthetic handle—making generic “dihydronaphthofuran” interchange scientifically unsound without head‑to‑head data [2].

Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate – Quantitative Head‑to‑Head Differentiation Evidence


Physicochemical Differentiation: Methyl Ester vs. Free Acid – Lipophilicity and Hydrogen‑Bonding Profile

The methyl ester exhibits a computed XLogP3 of 2.8, zero hydrogen‑bond donors, and a topological polar surface area of 35.5 Ų, whereas the corresponding free acid (CAS 109433-26-3) carries one H‑bond donor and is predicted to have a lower logP (pKa ~4.31) and higher TPSA [1]. The 0.8–1.0 log unit increase in lipophilicity and absence of a formal negative charge at physiological pH favor passive membrane diffusion and may enhance oral bioavailability or intracellular target engagement when the ester acts as a prodrug moiety [1].

Lipophilicity Membrane permeability Prodrug design

Positional Isomer Differentiation: 1‑Acetate vs. 7‑Acetate Substitution Pattern

Patent US4029811 exemplifies 1,2-dihydronaphtho[2,1-b]furan-7-yl-acetic acid as an anti‑inflammatory agent, with the 7‑acetic acid isomer exhibiting a melting point of 181–183°C (free acid) and distinct chromatographic properties [1]. The 1‑acetate methyl ester (CAS 258882-83-6) is a positional isomer in which the acetic‑acid/ester chain is attached at the 1‑position rather than the 7‑position, altering the electronic environment of the furan ring and potentially redirecting target interactions. No direct biological comparison between the 1‑ and 7‑substituted isomers has been published; however, the positional shift represents a tangible structural difference that may be exploited in SAR exploration [1].

Positional isomerism Anti-inflammatory Structure-activity relationship

Synthetic Accessibility via a Distinct 1,2-Dioxine/Phosphorus Ylide Route

The 1,2-dihydronaphtho[2,1-b]furan core of the target compound can be constructed through a specific [3+2] annulation between substituted 2,4a-dihydronaphtho[2,1-c][1,2]dioxines and stabilised phosphorus ylides, a method that delivers functionalised dihydronaphthofurans with defined substitution patterns in moderate to good yields [1]. This route is complementary to alternative approaches such as Friedel–Crafts alkylation/annulation cascades of chalcone epoxides and 2‑naphthols, which generate polysubstituted 1,2-dihydronaphtho[2,1-b]furans but may require different precursors and offer distinct substitution vectors [2]. The availability of a dedicated synthetic protocol enhances supply‑chain flexibility for procurement.

Synthetic methodology Dihydronaphthofuran construction Diastereoselectivity

Class‑Level Biological Potential: Anti‑inflammatory and Anticancer Precedents

Naphthofuran derivatives as a class have demonstrated anti‑inflammatory activity in the dihydrobenzofuran/dihydronaphthofuran acetic acid series (US4029811) [1] and anticancer activity with IC₅₀ values as low as 0.50 µg/mL against COLO320DM colon cancer cells in MTT assays [2]. While no direct bioactivity data exist for Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate itself, its core scaffold is shared with these active congeners, positioning it as a plausible starting point for medicinal‑chemistry exploration.

Anti-inflammatory Anticancer Naphthofuran

Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate – High‑Value Application Scenarios Rooted in Differentiation Evidence


Prodrug and Permeability‑Optimized Lead Generation

The methyl ester’s enhanced lipophilicity (XLogP3 = 2.8) and absence of hydrogen‑bond donors, contrasted with the free acid, make it a suitable candidate for oral‑bioavailability screening cascades where passive membrane permeability is a key selection criterion [1]. Medicinal chemists can use this compound directly as a prodrug‑like entry point into the dihydronaphthofuran anti‑inflammatory series identified in US4029811 [2].

Scaffold‑Hopping and Regioisomer SAR Library Synthesis

Because the 1‑acetate substitution pattern is distinct from the more commonly reported 7‑acetate isomer, this compound enables systematic exploration of positional SAR within the dihydronaphtho[2,1‑b]furan framework, potentially uncovering novel target selectivity or potency profiles that are inaccessible with the 7‑substituted analogs [3].

Synthetic Methodology Development and Building‑Block Supply

The compound’s established synthesis via the 1,2‑dioxine/phosphorus ylide annulation route [4] provides a reliable platform for process‑chemistry scale‑up and for generating diverse analog libraries through late‑stage functionalization. Procurement from vendors employing this chemistry ensures batch‑to‑batch reproducibility and facilitates impurity reference‑standard qualification.

Phenotypic Screening in Oncology and Inflammation

Although compound‑specific bioactivity data are not yet published, the naphthofuran class is validated in both anti‑inflammatory and anticancer phenotypic assays (e.g., IC₅₀ values of 0.50–9.0 µg/mL in MTT assays [5]). Including this compound in medium‑throughput phenotypic screens is a low‑risk strategy to identify novel hits derived from the 1‑substituted dihydronaphthofuran chemotype.

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